![molecular formula C30H19NO2 B14134254 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione CAS No. 4209-87-4](/img/structure/B14134254.png)
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse biological and pharmaceutical applications. This compound features a fused tricyclic structure with multiple phenyl groups, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. One efficient method reported involves the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction. This process forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of simple heating techniques are common. For instance, a green synthesis technique for isoindoline-1,3-dione derivatives involves solventless reactions and purification methods that adhere to green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted isoindole-1,3-dione derivatives with varying functional groups, which can be further utilized in pharmaceutical and industrial applications .
Applications De Recherche Scientifique
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mécanisme D'action
The mechanism of action of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: A simpler derivative with similar biological activities.
N-Substituted isoindoline-1,3-diones: These compounds have varying substituents that modulate their biological activities.
Uniqueness
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is unique due to its fused tricyclic structure and multiple phenyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
4209-87-4 |
|---|---|
Formule moléculaire |
C30H19NO2 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2,4,9-triphenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C30H19NO2/c32-29-27-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)28(27)30(33)31(29)22-16-8-3-9-17-22/h1-19H |
Clé InChI |
DIIRAZWWMQPMRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


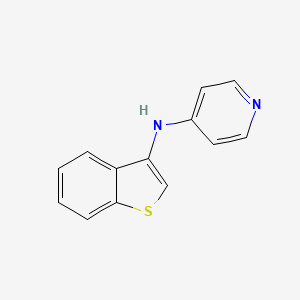
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
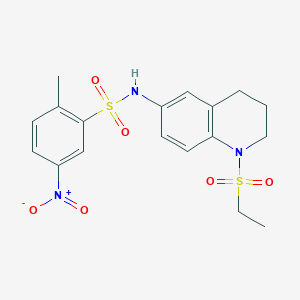
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)

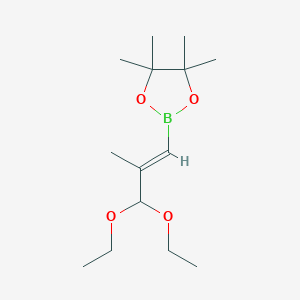
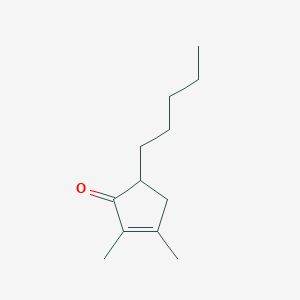
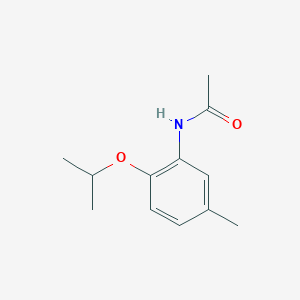
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
